![molecular formula C13H10N2O2S2 B5913331 2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol
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Overview
Description
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening techniques can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .
Scientific Research Applications
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as bacterial DNA gyrase B, which is crucial for bacterial DNA replication . Additionally, it may interact with fibrinogenic receptors, exhibiting antithrombotic activity . These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the benzylsulfanyl group.
Pyrano[2,3-d]thiazole: Another related compound with a fused pyran ring instead of a pyridine ring.
Thiazolo[5,4-d]pyrimidine: A compound with a similar thiazole ring but fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-9-6-10(17)14-12-11(9)19-13(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDDKNYHZCYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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